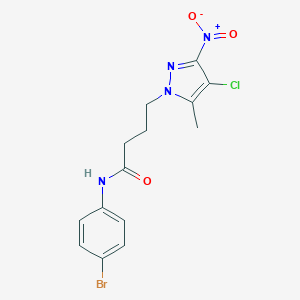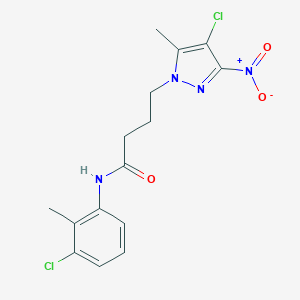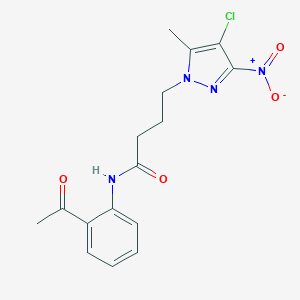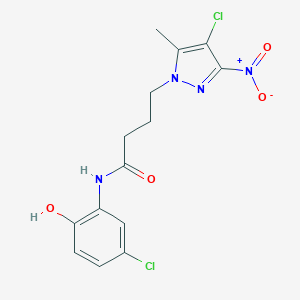![molecular formula C23H27N3O3S B318480 N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318480.png)
N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the benzamide with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Biological Studies: The compound is used in studies involving protein-ligand interactions, especially with enzymes like Bruton agammaglobulinemia tyrosine kinase.
Chemical Biology: It serves as a probe for studying cellular pathways and mechanisms involving morpholine-containing compounds.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases, inhibiting their activity by binding to the active site.
Pathways Involved: It affects signaling pathways related to cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-diethylaminophenyl)benzamide
- 4-tert-butyl-N-(4-morpholinyl)phenylbenzamide
Uniqueness
N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and carbamothioyl group make it particularly effective in binding to and inhibiting specific enzymes, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[2-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2,3)17-10-8-16(9-11-17)20(27)25-22(30)24-19-7-5-4-6-18(19)21(28)26-12-14-29-15-13-26/h4-11H,12-15H2,1-3H3,(H2,24,25,27,30) |
InChI Key |
QMXOFABGHOVZOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318397.png)
![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318398.png)

![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B318401.png)



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B318409.png)

![ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318411.png)
![PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318412.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318414.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318417.png)

